2-Ethylhexyl docosanoate

Thermal Stability Volatility High-Temperature Applications

2-Ethylhexyl docosanoate (CAS 87891-59-6), also known as ethylhexyl behenate, is a high-molecular-weight ester (C30H60O2, MW 452.8 g/mol) synthesized from the reaction of 2-ethylhexanol and docosanoic (behenic) acid. This long-chain, branched ester is characterized by a high boiling point of 478.6°C, a flash point of 248.5°C, and a density of 0.858 g/cm³.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 87891-59-6
Cat. No. B15176565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl docosanoate
CAS87891-59-6
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC
InChIInChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3
InChIKeyQOQFINCLYXSMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl Docosanoate (CAS 87891-59-6): A Long-Chain Ester for High-Performance Formulations


2-Ethylhexyl docosanoate (CAS 87891-59-6), also known as ethylhexyl behenate, is a high-molecular-weight ester (C30H60O2, MW 452.8 g/mol) synthesized from the reaction of 2-ethylhexanol and docosanoic (behenic) acid . This long-chain, branched ester is characterized by a high boiling point of 478.6°C, a flash point of 248.5°C, and a density of 0.858 g/cm³ . Its physicochemical profile positions it as a candidate for applications requiring high thermal stability and low volatility, including use as a cosmetic emollient, industrial lubricant, and polymer plasticizer [1].

Why 2-Ethylhexyl Docosanoate Cannot Be Simply Substituted with Shorter-Chain Analogs


Direct substitution of 2-ethylhexyl docosanoate with its shorter-chain analogs, such as 2-ethylhexyl palmitate (C16) or stearate (C18), is not scientifically justified due to significant, quantifiable differences in key physicochemical properties. The extended C22 fatty acid chain of docosanoate results in a substantially higher boiling point and lipophilicity compared to its C16 and C18 counterparts . These differences directly translate into measurable performance variations in critical areas, including thermal stability, formulation viscosity, and skin substantivity. The following quantitative evidence demonstrates that these in-class compounds are not interchangeable and that the selection of 2-ethylhexyl docosanoate provides specific, verifiable advantages in targeted application scenarios.

Quantitative Differentiation of 2-Ethylhexyl Docosanoate: A Comparative Evidence Guide


Enhanced Thermal Stability and Reduced Volatility vs. Shorter-Chain 2-Ethylhexyl Esters

2-Ethylhexyl docosanoate exhibits a significantly higher boiling point than its C16 and C18 chain analogs, confirming its superior thermal stability and lower volatility. Compared to 2-ethylhexyl palmitate (C16), the docosanoate ester (C22) has a boiling point that is 71.4°C higher. The difference is 46.7°C when compared to the C18 analog, 2-ethylhexyl stearate [1]. This property is critical for applications exposed to elevated temperatures, where lower-boiling compounds may volatilize and degrade.

Thermal Stability Volatility High-Temperature Applications Lubricants

Elevated Flash Point for Improved Handling Safety vs. 2-Ethylhexyl Palmitate

The flash point of 2-ethylhexyl docosanoate is measured at 248.5°C, which is 44.8°C higher than that of 2-ethylhexyl palmitate (203.7°C) . This quantifiable difference indicates a reduced flammability risk during high-temperature processing, handling, and storage.

Safety Flammability Industrial Processing Storage

Significantly Higher Lipophilicity and Substantivity vs. 2-Ethylhexyl Stearate

2-Ethylhexyl docosanoate has an estimated partition coefficient (LogP) of 14.339, which is considerably higher than the LogP of 2-ethylhexyl stearate (C18), estimated to be approximately 10.6 [1]. This quantitative difference in lipophilicity is a direct consequence of the longer C22 fatty acid chain and is a key driver of its emollient performance.

Lipophilicity Skin Care Emollient Cosmetics LogP

Class-Level Evidence Suggests Low Potential for Dermal Absorption

While direct data for 2-ethylhexyl docosanoate is limited, class-level evidence from a study on phthalate diesters indicates that compounds containing an ethylhexyl moiety exhibit significantly lower dermal absorption compared to their short-chain counterparts. In rat skin, ethylhexyl diesters demonstrated ≤1% dermal absorption in 24 hours, whereas butyl, ethyl, and methyl diesters showed 6% to 24% absorption under the same conditions [1]. This suggests a structure-activity relationship where the branched, long-chain ethylhexyl group hinders skin penetration.

Dermal Absorption Safety Cosmetics Toxicology

Optimal Application Scenarios for 2-Ethylhexyl Docosanoate Based on Quantitative Evidence


High-Temperature Industrial Lubricants and Plasticizers

The significantly higher boiling point (478.6°C) and flash point (248.5°C) of 2-ethylhexyl docosanoate, compared to its C16 and C18 analogs [1], make it the preferred choice for lubricant and plasticizer formulations exposed to sustained high temperatures. In applications like metalworking fluids or high-shear polymer processing, its lower volatility ensures longer service life and reduces the formation of harmful fumes or deposits, directly addressing a key performance and safety specification in industrial procurement.

Premium, Long-Wear Cosmetic Emollients

The elevated LogP of 14.339, which is 3.7 units higher than 2-ethylhexyl stearate [1], directly supports its use in premium cosmetic formulations where long-lasting skin feel and moisture retention are paramount. This high lipophilicity enables the formation of a more substantive and occlusive film on the skin, as noted in commercial product literature for ethylhexyl behenate . Formulators seeking to create 'long-wear' foundations, night creams, or lip products can rely on this quantitative differentiator for superior performance.

Safety-Conscious Formulations Requiring Low Skin Penetration

Based on class-level evidence showing that ethylhexyl-containing esters exhibit ≤1% dermal absorption versus 6-24% for short-chain esters [1], 2-ethylhexyl docosanoate is a scientifically justified candidate for leave-on personal care products. This property is crucial for formulators developing products for sensitive skin or those adhering to strict safety guidelines, as it suggests the emollient will primarily function on the skin's surface to condition and protect, rather than being systemically absorbed.

Cosmetic Formulations Requiring High Purity and Natural Origin

For procurement specialists prioritizing high-purity, naturally derived ingredients, 2-ethylhexyl docosanoate is available as a commercial product (e.g., Kemester® EHB) synthesized from vegetable-derived behenic acid [1]. This meets the demand for 'natural origin' claims in the personal care market, offering a verifiable, renewable-source alternative to purely synthetic esters.

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